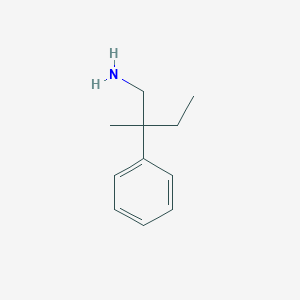![molecular formula C13H15N3O4S B14011261 3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one CAS No. 61404-54-4](/img/structure/B14011261.png)
3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-sulfanylidene-6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazin-5-one is a compound that features a unique combination of a sulfanylidene group and a trimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-sulfanylidene-6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazin-5-one typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 3-sulfanylidene-2H-1,2,4-triazin-5-one under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-sulfanylidene-6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted trimethoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an inhibitor of enzymes or as a ligand in biochemical assays.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-sulfanylidene-6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-trimethoxybenzyl chloride: A precursor in the synthesis of the target compound.
3-sulfanylidene-2H-1,2,4-triazin-5-one: Another precursor used in the synthesis.
Trimethoprim: A compound with a similar trimethoxyphenyl group, used as an antibiotic.
Uniqueness
3-sulfanylidene-6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazin-5-one is unique due to the combination of its sulfanylidene and trimethoxyphenyl groups.
Propriétés
Numéro CAS |
61404-54-4 |
|---|---|
Formule moléculaire |
C13H15N3O4S |
Poids moléculaire |
309.34 g/mol |
Nom IUPAC |
3-sulfanylidene-6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15N3O4S/c1-18-9-5-7(6-10(19-2)11(9)20-3)4-8-12(17)14-13(21)16-15-8/h5-6H,4H2,1-3H3,(H2,14,16,17,21) |
Clé InChI |
HQNNAYGMXKUAIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2=NNC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


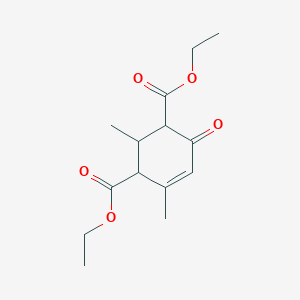
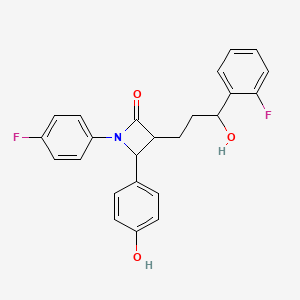
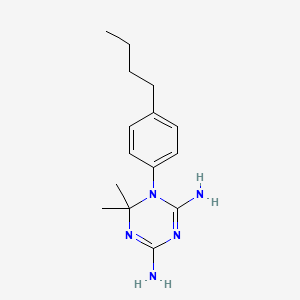
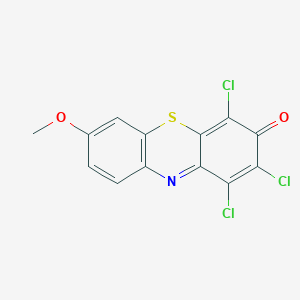
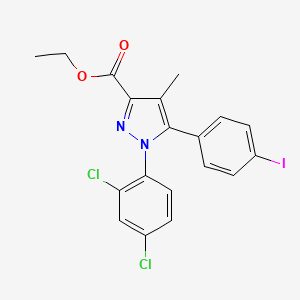
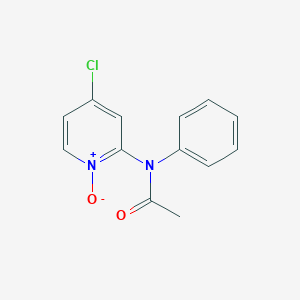
![5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14011221.png)
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
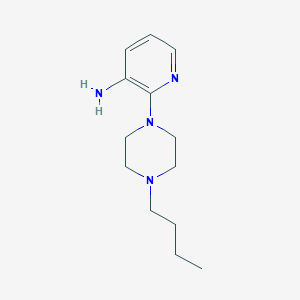

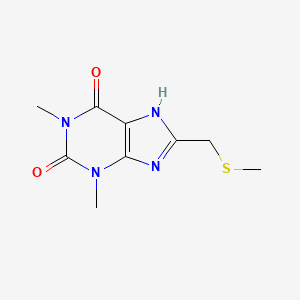
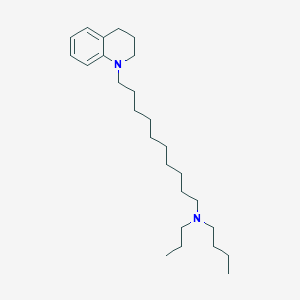
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
